Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate
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Overview
Description
Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate: is an organic compound with the molecular formula C11H9Cl3O3. It is a derivative of propanoate, featuring a trichlorophenyl group and an oxo group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate can be synthesized through the esterification of 3-oxo-3-(2,4,5-trichlorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the oxo group can yield alcohol derivatives.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: 3-oxo-3-(2,4,5-trichlorophenyl)propanoic acid.
Reduction: Ethyl 3-hydroxy-3-(2,4,5-trichlorophenyl)propanoate.
Substitution: Various substituted ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes. It serves as a model substrate for investigating the activity of specific enzymes.
Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it a valuable building block for various chemical products.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group can participate in nucleophilic addition reactions, while the trichlorophenyl group can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate
- Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Comparison: Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. In contrast, similar compounds with fluorine atoms, such as ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, exhibit different electronic properties and reactivity patterns. The substitution pattern on the phenyl ring also affects the compound’s interaction with molecular targets, leading to variations in their biological effects.
Properties
IUPAC Name |
ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3O3/c1-2-17-11(16)5-10(15)6-3-8(13)9(14)4-7(6)12/h3-4H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFVKSWUTMVPDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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